REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH2:11])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Br:12]N1C(=O)CCC1=O>C(#N)C.CCOC(C)=O>[Br:12][C:10]1[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[CH:6][C:7]([NH2:11])=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction in the dark for overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
wash with 1 N NaOH (aq.) and saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
Extract the organic layer
|
Type
|
WASH
|
Details
|
Wash the aqueous layer further with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers (MgSO4)
|
Type
|
CUSTOM
|
Details
|
purify by silica gel column chromatography (EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)N)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |